3-Ethynyl-3-hydroxyandrostan-17-one
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Overview
Description
3alpha-Ethynyl-3-hydroxy-5alpha-androstan-17-one is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Studies have explored various synthesis techniques for compounds closely related to 3-Ethynyl-3-hydroxyandrostan-17-one. For instance, the synthesis of 17β-Hydroxyandrostan-3-one involved reducing the carbonyl group at the 17-position to a hydroxyl group using sodium borohydride, and the conversion of 3-hydroxyl to 3-keto group in good yield (Umio & Nishitsuji, 1960).
- Characterization and Structural Analysis : Detailed characterization and structural analysis of derivatives of similar compounds, including 17α-ethynyl-3β, 17β, 19-trihydroxyandrost-5-en derivatives, have been conducted. These studies offer insights into the molecular structure and potential applications of these compounds (Ochoa et al., 2021).
Biological Activity and Potential Applications
- Microbial Transformation and Biological Activity : Research has investigated the microbial transformation of steroids similar to 3-Ethynyl-3-hydroxyandrostan-17-one, revealing insights into their potential biological activities. For example, microbial transformation studies of related compounds showed significant tyrosinase inhibitory activity, suggesting potential applications in medical and cosmetic fields (Choudhary et al., 2005).
- Inhibitory Activity and Therapeutic Potential : Some studies have focused on the development of derivatives of androsterone compounds as inhibitors, indicating their potential therapeutic applications. For instance, certain 3-substituted-androsterone derivatives have shown strong inhibitory activity on specific enzymes, suggesting their use in the treatment of conditions related to enzyme dysregulation (Maltais et al., 2011).
properties
CAS RN |
17006-60-9 |
---|---|
Product Name |
3-Ethynyl-3-hydroxyandrostan-17-one |
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-ethynyl-3-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C21H30O2/c1-4-21(23)12-11-19(2)14(13-21)5-6-15-16-7-8-18(22)20(16,3)10-9-17(15)19/h1,14-17,23H,5-13H2,2-3H3 |
InChI Key |
QDYCOIXEXYKTPX-DGWDJNBYSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)(C#C)O |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)(C#C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)(C#C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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